REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(4-FLUOROPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE
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Overview
Description
REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(4-FLUOROPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is a complex organic compound that features a tetrahydrothiophene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(4-FLUOROPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE typically involves multi-step organic synthesis. Key steps may include:
- Formation of the tetrahydrothiophene core.
- Introduction of the sulfonyl group.
- Attachment of the dimethoxyphenyl and fluorophenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Potential oxidation of the sulfur atom in the thiophene ring.
Reduction: Possible reduction of the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tetrahydrothiophene derivatives or sulfonyl-containing compounds. Examples could be:
- Tetrahydrothiophene-1,1-dioxide derivatives.
- Compounds with similar aromatic substitution patterns.
Uniqueness
What sets REL-(3R,4S)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(4-FLUOROPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE apart is its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(3S,4R)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO6S2/c1-27-18-8-3-14(11-19(18)28-2)9-10-22-17-12-29(23,24)13-20(17)30(25,26)16-6-4-15(21)5-7-16/h3-8,11,17,20,22H,9-10,12-13H2,1-2H3/t17-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKQUUXOGXHZHH-PXNSSMCTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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